2-Fluorocinnamic acid

Description

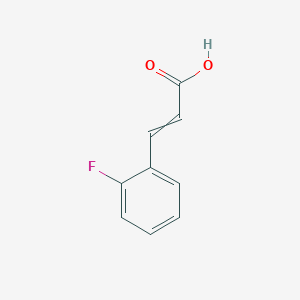

2-Fluorocinnamic acid (CAS No. 451-69-4) is a fluorinated derivative of cinnamic acid, characterized by a fluorine atom substituted at the ortho position (2-position) of the benzene ring. Its molecular formula is C₉H₇FO₂, with a molecular weight of 166.15 g/mol. The compound typically exists as a white crystalline solid with a melting point of 175–176°C . Structurally, it features a propenoic acid group (-CH=CH-COOH) conjugated to the fluorinated aromatic ring, which influences its electronic properties and reactivity.

This compound is utilized in organic synthesis, particularly in pharmaceutical and materials science research. Its fluorine substituent enhances metabolic stability and bioavailability in drug development, aligning with the broader trend of fluorinated compounds constituting ~20% of new active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name |

3-(2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUDZAFBPDDAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-69-4, 18944-77-9 | |

| Record name | 3-(2-Fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018944779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation of 2-fluorobenzaldehyde with malonic acid in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions in a solvent like ethanol or pyridine.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic hydrogenation of 2-fluorocinnamaldehyde. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorocinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce 2-fluorobenzoic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to 2-fluorocinnamyl alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 2-Fluorobenzoic acid.

Reduction: 2-Fluorocinnamyl alcohol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

2-Fluorocinnamic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow for modifications that can enhance biological activity, making it valuable in drug design.

- Anti-inflammatory Agents : Research has demonstrated that derivatives of this compound can exhibit anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit enzymes involved in inflammatory processes, potentially leading to new treatments for inflammatory diseases .

- Cancer Research : The compound has been investigated for its role in developing anticancer drugs. Its ability to modify cell signaling pathways makes it a candidate for designing targeted therapies against specific cancer types .

Material Science

In material science, this compound is utilized in the development of advanced materials due to its ability to enhance thermal stability and mechanical properties.

- Polymers and Coatings : The incorporation of this compound into polymer matrices has been shown to improve their durability and resistance to thermal degradation. This application is particularly beneficial in industries requiring robust materials for extreme conditions .

Agricultural Chemistry

The compound plays a role in agricultural chemistry, particularly in the formulation of herbicides and pesticides.

- Eco-friendly Solutions : this compound's selective action allows it to target specific pests while minimizing harm to non-target plants. This characteristic makes it an eco-friendlier option compared to traditional pesticides .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material.

- Chromatographic Techniques : It aids researchers in accurately quantifying similar compounds within complex mixtures, ensuring reliable results across various analytical applications .

Biochemical Research

The compound is also significant in biochemical research, particularly in studies involving enzyme inhibition and receptor binding.

- Metabolic Pathways : Investigations into the interactions of this compound with various enzymes provide insights into metabolic pathways and disease mechanisms. This knowledge is crucial for developing targeted therapies .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Pharmaceuticals | Synthesis of anti-inflammatory agents | Potential new treatments for inflammation |

| Development of anticancer drugs | Targeted therapies for cancer | |

| Material Science | Enhancement of polymers | Improved durability and thermal stability |

| Agricultural Chemistry | Formulation of herbicides | Eco-friendly pest control solutions |

| Analytical Chemistry | Standard reference material | Reliable quantification in chromatographic methods |

| Biochemical Research | Studies on enzyme inhibition | Insights into disease mechanisms |

Case Study: Anti-inflammatory Properties

A study demonstrated that derivatives of this compound effectively inhibited cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The findings indicated a dose-dependent relationship between the concentration of the compound and its inhibitory effect on COX activity, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study: Cancer Treatment Development

Research has shown that modifications to the structure of this compound can enhance its efficacy against specific cancer cell lines. In vitro studies revealed that certain derivatives induced apoptosis in cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Mechanism of Action

The mechanism by which 2-fluorocinnamic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme .

Comparison with Similar Compounds

Key Observations :

- Melting Points : The para-substituted 4-fluorocinnamic acid exhibits the highest melting point (206–208°C), attributed to enhanced molecular symmetry and stronger intermolecular interactions in the crystal lattice. The ortho isomer (2-fluoro) has a moderately high melting point (175–176°C), while the meta isomer (3-fluoro) melts at 166–167°C .

- Electronic Effects : Fluorine’s electron-withdrawing nature alters the electron density of the aromatic ring, influencing reactivity in electrophilic substitution reactions. The ortho position in this compound may sterically hinder certain reactions compared to the para isomer .

Biological Activity

2-Fluorocinnamic acid, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological efficacy, including antibacterial, antifungal, anti-inflammatory, anticancer, and neuroprotective properties. The information is derived from various studies that highlight the compound's mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

This compound (CAS Number: 451-69-4) is characterized by the following chemical structure:

- Linear Formula : FC₆H₄CH=CHCO₂H

- Molecular Weight : 164.16 g/mol

- Melting Point : 178-180 °C

This compound features a fluorine atom at the 2-position of the phenyl ring, which significantly influences its biological activity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study assessed its ability to potentiate the effects of biocides against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The fractional inhibitory concentration index (FICI) values indicated that this compound enhanced the efficacy of biocides, achieving FICI values of 0.8 against E. coli and 0.7 against S. aureus .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It was found to exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, derivatives synthesized from this compound showed significant inhibition of cell proliferation with IC₅₀ values indicating strong activity against these cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.79 |

| Compound B | HeLa | 1.35 |

| Compound C | L-O2 | 1.92 |

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymes : It has been reported that derivatives can inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .

- Photodynamic Therapy : Some studies have explored its use in photodynamic therapy (PDT), where it enhances the cytotoxic effects under light exposure, particularly in tumor cells .

Case Study 1: Antibacterial Efficacy

In a comparative study examining the antibacterial efficacy of various cinnamic acid derivatives, this compound was highlighted for its superior ability to enhance biocide effectiveness against biofilm-forming bacteria . This suggests potential applications in clinical settings where biofilm-related infections are prevalent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of synthesized compounds based on this compound revealed significant cytotoxicity against MCF-7 cells. The study concluded that these derivatives could serve as promising candidates for further development in cancer therapy .

Q & A

Basic: What spectroscopic and analytical techniques are essential for characterizing 2-Fluorocinnamic acid?

Answer:

Characterization of this compound (CAS 451-69-4) requires a combination of spectroscopic and physical methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use , , and NMR to confirm the structure, fluorine substitution position, and purity. For example, NMR is critical for distinguishing fluorinated isomers .

- Melting Point Determination : Compare observed values with literature data (e.g., 451-69-4) to assess purity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Methodological Note : Always cross-reference spectral data with known standards or computational predictions (e.g., PubChem entries) to resolve ambiguities .

Advanced: How can reaction conditions be optimized to minimize by-products during this compound synthesis?

Answer:

Key strategies include:

- Controlled Reactant Addition : Slow addition of fluorinating agents (e.g., via syringe pump) to avoid exothermic side reactions, as demonstrated in analogous fluorocarboxylic acid syntheses .

- Temperature Modulation : Maintain sub-ambient temperatures during electrophilic substitution to suppress elimination by-products.

- In Situ Monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and adjust conditions dynamically.

Data Contradiction Tip : If unexpected by-products arise, employ NMR to identify fluorine positional isomers and revise stoichiometry or catalyst loading .

Basic: What chemical identifiers are critical for documenting this compound in research?

Answer:

Include:

- CAS Registry Number : 451-69-4 (universal identifier for reproducibility).

- IUPAC Name : (2E)-3-(2-Fluorophenyl)-2-propenoic acid.

- Molecular Formula : (validated via HRMS).

- Structural SMILES : C1=CC=C(C(=C1)F)C=CC(=O)O .

Methodological Note : Cross-verify identifiers with authoritative databases (e.g., PubChem) to avoid mislabeling isomers .

Advanced: How can researchers resolve discrepancies in reported spectral data for fluorinated cinnamic acid derivatives?

Answer:

- Comparative Analysis : Replicate published experimental conditions (e.g., solvent, NMR frequency) and compare results with raw data from primary literature .

- Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and match experimental observations .

- Collaborative Verification : Share spectra with independent labs to confirm assignments, as positional fluorination can lead to subtle spectral variations .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or purification to avoid inhalation of volatile fluorinated intermediates.

- Waste Disposal : Segregate fluorinated waste for specialized treatment, as fluorine-containing compounds may exhibit environmental persistence .

Methodological Note : Refer to Safety Data Sheets (SDS) for fluorinated analogs to anticipate hazards (e.g., skin irritation) .

Advanced: How can computational chemistry guide the design of this compound derivatives?

Answer:

- Reactivity Prediction : Use molecular docking or quantum mechanical calculations to model interactions between this compound and biological targets (e.g., enzymes).

- Solubility Optimization : Apply COSMO-RS simulations to predict solubility in organic/aqueous mixtures, aiding solvent selection for crystallography .

- Synthetic Pathway Design : Leverage retrosynthesis tools (e.g., ASKCOS) to propose novel routes, such as Heck coupling or fluorodecarboxylation .

Basic: What are common synthetic routes to this compound?

Answer:

- Knoevenagel Condensation : React 2-fluorobenzaldehyde with malonic acid in the presence of a base (e.g., pyridine).

- Cross-Coupling : Use palladium-catalyzed coupling of 2-fluorophenylboronic acid with acrylic acid derivatives .

Methodological Note : Purify via recrystallization (e.g., ethanol/water) and confirm purity via HPLC (>95%) .

Advanced: How can experimental reproducibility be ensured for this compound synthesis?

Answer:

- Detailed Protocols : Document exact reagent grades, solvent drying methods, and equipment calibration (e.g., thermocouples for temperature control) .

- Batch Consistency : Characterize multiple synthesis batches statistically (e.g., ANOVA for yield and purity).

- Open Data Sharing : Deposit raw NMR, HRMS, and chromatographic data in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.